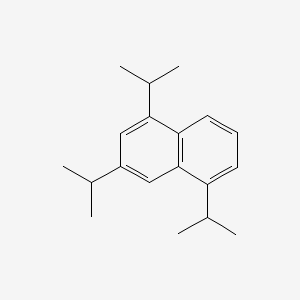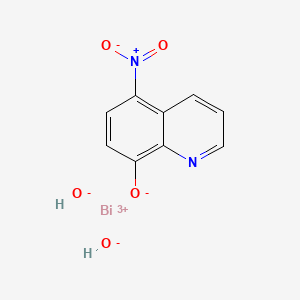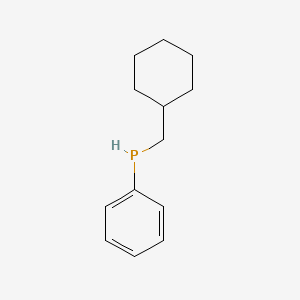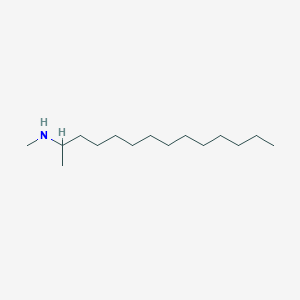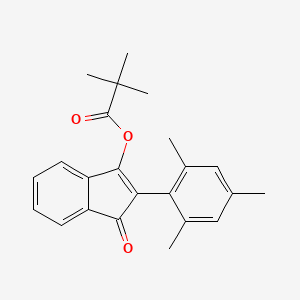
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide is a heterocyclic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide typically involves the bromination of 1,3-dimethyluracil. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also helps in minimizing human error and ensuring consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyano, and methoxy derivatives.
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Applications De Recherche Scientifique
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting key enzymes involved in viral replication or cancer cell proliferation. The bromine atom enhances the compound’s ability to form strong interactions with the active sites of these enzymes, thereby blocking their activity. The compound’s pyrimidine ring structure allows it to mimic natural nucleotides, facilitating its incorporation into biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide: Similar structure but with a fluorine atom instead of bromine.
5-Chloro-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide: Similar structure but with a chlorine atom instead of bromine.
1,3-Dimethyluracil: The parent compound without any halogen substitution.
Uniqueness
5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its fluoro and chloro counterparts. Additionally, the bromine atom enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
Propriétés
Numéro CAS |
38353-08-1 |
|---|---|
Formule moléculaire |
C6H8Br2N2O |
Poids moléculaire |
283.95 g/mol |
Nom IUPAC |
5-bromo-1,3-dimethylpyrimidin-3-ium-2-one;bromide |
InChI |
InChI=1S/C6H8BrN2O.BrH/c1-8-3-5(7)4-9(2)6(8)10;/h3-4H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VTERDXRIMZGWPG-UHFFFAOYSA-M |
SMILES canonique |
CN1C=C(C=[N+](C1=O)C)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)


![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)

